molecular formula C16H13ClN2O2 B286714 N-(4-chlorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(4-chlorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286714
M. Wt: 300.74 g/mol
InChI Key: QLBHGSVKQRJTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as CMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CMBA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CMBA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. CMBA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
CMBA has been shown to have a number of biochemical and physiological effects in cells and organisms. In cellular studies, CMBA has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. In animal studies, CMBA has been shown to have a neuroprotective effect against ischemia-reperfusion injury and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMBA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity and yield. CMBA is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using CMBA in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several potential future directions for the study of CMBA. One area of research could focus on the development of new derivatives of CMBA with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another area of research could involve the investigation of the molecular mechanisms underlying the neuroprotective and anticancer effects of CMBA. Additionally, the potential use of CMBA as a therapeutic agent for the treatment of various diseases could be explored further through preclinical and clinical studies.
Conclusion:
In conclusion, CMBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CMBA could lead to the development of new drugs with improved efficacy and safety profiles for the treatment of various diseases.

Synthesis Methods

CMBA is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 7-methyl-1,2-benzisoxazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with acetic anhydride. The synthesis method of CMBA is well-established and has been extensively studied in the literature.

Scientific Research Applications

CMBA has been investigated for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CMBA has been shown to have a neuroprotective effect against oxidative stress-induced cell death in neuronal cells. In pharmacology, CMBA has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. In medicinal chemistry, CMBA has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-10-3-2-4-13-14(19-21-16(10)13)9-15(20)18-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H,18,20)

InChI Key

QLBHGSVKQRJTJJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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